

Application Notes and Protocols for ceh-19 RNAi in *C. elegans*

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Compound of Interest

Compound Name: *ceh-19 protein*

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Introduction

The homeobox gene *ceh-19* in *Caenorhabditis elegans* plays a crucial role in the development and function of the pharyngeal nervous system, particularly the MC motorneurons.^[1] Disruption of *ceh-19* function leads to a range of observable phenotypes, including reduced pharyngeal pumping rates, decreased brood size, and an extended lifespan, making it a gene of interest for studies in neurodevelopment, feeding behaviors, and aging. RNA interference (RNAi) by feeding is a powerful and widely used technique in *C. elegans* to achieve gene knockdown and study gene function. This document provides a detailed protocol for performing *ceh-19* RNAi by feeding and methods for quantifying the resulting phenotypes.

Principle

RNAi in *C. elegans* can be systemically induced by feeding the nematodes *E. coli* engineered to express double-stranded RNA (dsRNA) complementary to the target gene, in this case, *ceh-19*. The ingested dsRNA is processed by the worm's cellular machinery, leading to the degradation of the corresponding endogenous mRNA, thereby silencing gene expression. This allows for the observation of loss-of-function phenotypes.

Quantitative Data Summary

The following tables summarize the quantitative data on phenotypes observed in *ceh-19* mutant animals. It is important to note that while RNAi-induced phenotypes are expected to be similar, the magnitude of the effect may vary. The data presented here are from studies on *ceh-19* deletion mutants and serve as a reference for expected outcomes following successful *ceh-19* RNAi.

Table 1: Pharyngeal Pumping Rate in *ceh-19* Mutants

Strain	Genotype	Pumping Rate (pumps/min)	Reference
N2 (Wild-type)	Wild-type	~250-300	[2]
<i>ceh-19(tm452)</i>	<i>ceh-19</i> deletion	Moderately reduced	[1]

Table 2: Brood Size in *ceh-19* Mutants

Strain	Genotype	Average Brood Size	Reference
N2 (Wild-type)	Wild-type	~300	
<i>ceh-19(tm452)</i>	<i>ceh-19</i> deletion	Reduced	[1]

Table 3: Lifespan in *ceh-19* Mutants

Strain	Genotype	Mean Lifespan (days)	Reference
N2 (Wild-type)	Wild-type	~17-20	
<i>ceh-19(tm452)</i>	<i>ceh-19</i> deletion	Extended	[1]

Experimental Protocols

Protocol 1: RNAi by Feeding for *ceh-19* Knockdown

This protocol outlines the steps for performing RNAi by feeding to knockdown ceh-19 expression in *C. elegans*.

Materials:

- *C. elegans* strain: N2 (wild-type)
- *E. coli* strain HT115(DE3) containing the L4440 vector with a ceh-19 dsRNA expression cassette.
- *E. coli* strain HT115(DE3) with an empty L4440 vector (control).
- Nematode Growth Medium (NGM) agar plates.
- NGM plates containing 1 mM IPTG and 25 µg/mL carbenicillin (RNAi plates).
- LB broth with ampicillin (100 µg/mL).
- M9 buffer.
- Platinum worm pick.
- Incubator at 20°C and 37°C.

Procedure:

- Prepare RNAi Bacteria Cultures:
 - Inoculate 5 mL of LB broth containing 100 µg/mL ampicillin with the *E. coli* HT115 strain carrying the ceh-19 RNAi construct. In parallel, prepare a control culture with the empty L4440 vector.
 - Incubate the cultures overnight at 37°C with shaking.
- Seed RNAi Plates:
 - Add 1 mM IPTG to the overnight bacterial cultures to induce dsRNA expression.

- Pipette 100-200 μ L of each induced culture onto separate, labeled NGM/IPTG/Carbenicillin plates.
- Allow the bacterial lawns to dry at room temperature overnight.
- Synchronize *C. elegans* Population:
 - Prepare a synchronized population of L1 larvae by bleaching gravid adult worms and allowing the eggs to hatch in M9 buffer overnight without food.
- Expose Worms to RNAi Bacteria:
 - Pipette the synchronized L1 larvae onto the seeded RNAi plates (ceh-19 RNAi and control).
 - Alternatively, pick L4 stage worms onto the RNAi plates.
 - Incubate the plates at 20°C.
- Phenotypic Analysis:
 - Observe the F1 progeny of the worms grown on the RNAi plates for phenotypes such as reduced pharyngeal pumping, smaller brood size, and altered lifespan.

Protocol 2: Quantification of Pharyngeal Pumping Rate

Materials:

- ceh-19 RNAi-treated and control worms (young adults).
- NGM plates seeded with a thin lawn of OP50 *E. coli*.
- Stereomicroscope.
- Stopwatch or video recording equipment.

Procedure:

- Transfer individual young adult worms from the ceh-19 RNAi and control plates to fresh NGM plates seeded with OP50.
- Allow the worms to acclimate for a few minutes.
- Under the stereomicroscope, count the number of pharyngeal bulb contractions (pumps) for a set period, typically 30 seconds or 1 minute.[3][4]
- Repeat the measurement for at least 10-15 worms per condition.
- Calculate the average pumping rate (pumps per minute) for each condition and perform statistical analysis.

Protocol 3: Brood Size Assay

Materials:

- ceh-19 RNAi-treated and control worms (L4 stage).
- Individual NGM plates seeded with OP50 E. coli.

Procedure:

- Place a single L4 worm from the ceh-19 RNAi and control plates onto an individual seeded NGM plate.
- Transfer the parent worm to a new plate every 24 hours until it ceases to lay eggs.
- Incubate the plates with the progeny at 20°C.
- Count the number of viable progeny that reach the L4 or adult stage for each parent worm.
- Calculate the average brood size for each condition and perform statistical analysis.

Protocol 4: Lifespan Assay

Materials:

- Synchronized population of ceh-19 RNAi-treated and control worms.

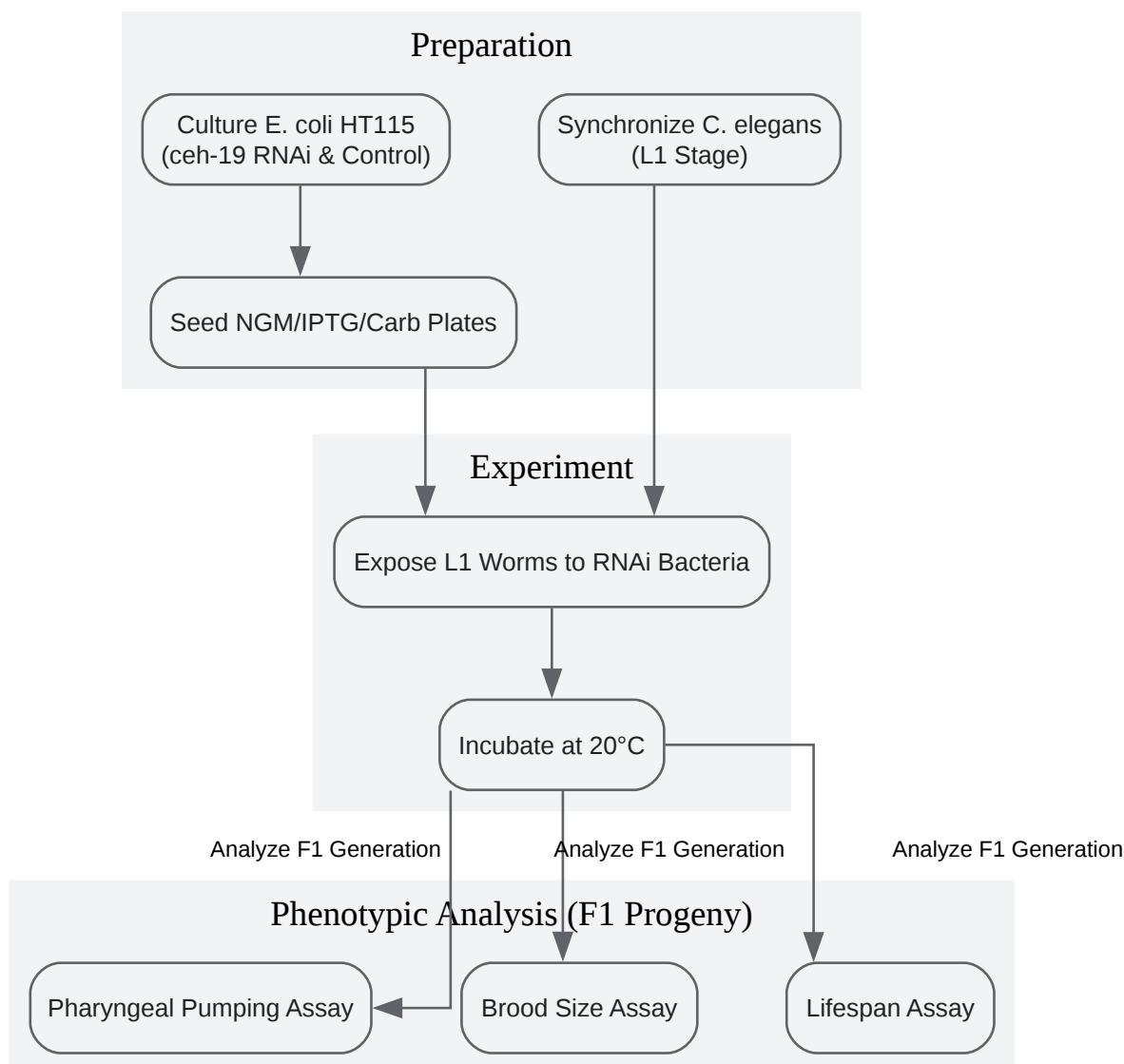
- NGM plates seeded with OP50 E. coli.
- Platinum worm pick.

Procedure:

- Transfer a synchronized population of young adult worms (day 1 of adulthood) from the ceh-19 RNAi and control plates to fresh seeded NGM plates.
- Transfer the worms to new plates every 1-2 days during the reproductive period to separate them from their progeny.
- Monitor the worms daily and score for survival. A worm is considered dead if it does not respond to gentle prodding with a platinum pick.
- Record the number of dead and censored (e.g., lost, bagged) worms each day.
- Generate survival curves and perform statistical analysis (e.g., Log-rank test).

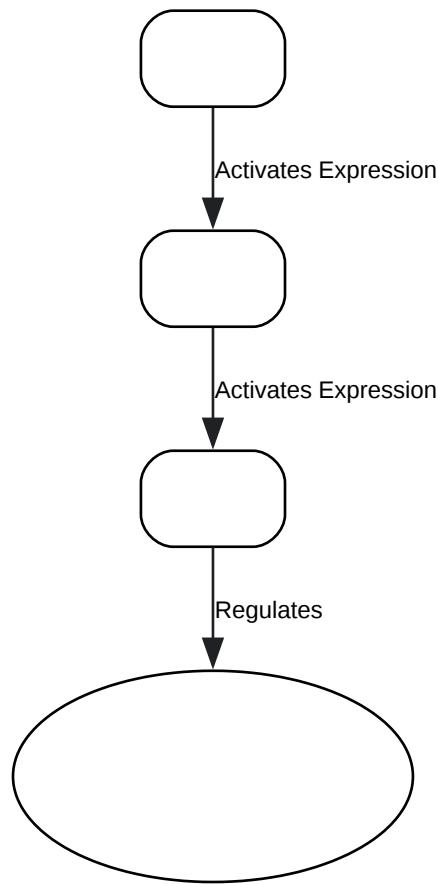
Visualizations

Experimental Workflow

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Caption: Experimental workflow for *ceh-19* RNAi in *C. elegans*.

Signaling Pathway



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Caption: Regulatory pathway involving pha-4, ceh-19, and flp-2.

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